N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex carboxamide derivative featuring a benzo[d][1,3]dioxole (benzodioxole) core linked to a hydroxyethyl substituent bearing two distinct thiophene rings (2-yl and 3-yl positions).
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S2/c20-17(12-3-4-14-15(8-12)23-11-22-14)19-10-18(21,13-5-7-24-9-13)16-2-1-6-25-16/h1-9,21H,10-11H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYAEMWVYQVFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CSC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzo[d][1,3]dioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of Thiophene Rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Hydroxylation and Carboxamide Formation: The hydroxyl group can be introduced through selective oxidation reactions, and the carboxamide group can be formed via amide coupling reactions using carboxylic acids and amines under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient catalysts, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Antioxidant Activity
Research indicates that this compound exhibits moderate antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The antioxidant activity of this compound has been assessed using assays such as the ABTS assay, demonstrating its potential for protecting cells from oxidative stress .
Antimicrobial Properties
The compound has shown significant antimicrobial activity against various Gram-positive and Gram-negative bacteria. This property is particularly relevant for developing new antibiotics in response to rising antibiotic resistance. The mechanism by which this compound exerts its antimicrobial effects may involve disrupting bacterial cell membranes or inhibiting essential enzymatic processes within the microorganisms .
Neuroprotective Effects
Given the structural complexity of N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases by reducing neuroinflammation and oxidative damage .
Pharmacological Research
The compound's interactions with biological macromolecules make it a candidate for pharmacological studies. Molecular docking simulations can elucidate binding affinities to various receptors, providing insights into its potential therapeutic uses. Such studies may reveal its role in modulating enzyme activities or receptor interactions, which are critical for drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Optimizing reaction conditions is crucial for enhancing yield and purity. Techniques such as chromatography are often employed for purification after synthesis .
Case Study 1: Antioxidant Efficacy
A study demonstrated the compound's ability to scavenge free radicals in vitro, suggesting its potential use in formulations aimed at reducing oxidative stress-related conditions.
Case Study 2: Antimicrobial Testing
In another investigation, the compound was tested against clinical isolates of resistant bacterial strains, showing promising results that could lead to the development of new antimicrobial agents.
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Spectroscopic Comparison :
- 1H NMR : The target’s hydroxyl proton (~δ 1–5 ppm) and thiophene protons (~δ 6.5–7.5 ppm) would differ from methoxy (δ ~3.8 ppm) or nitro-substituted analogs .
- IR : A strong C=O stretch (~1650–1700 cm⁻¹) and O–H stretch (~3200–3600 cm⁻¹) would confirm the carboxamide and hydroxyl groups .
Pharmacological and Physicochemical Implications
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and neuropharmacological contexts. This article synthesizes available literature on its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the benzo[d][1,3]dioxole structure.
- Introduction of thiophene substituents through electrophilic substitution reactions.
- Amide bond formation to yield the final product.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to benzo[d][1,3]dioxole derivatives. For instance, a study evaluated several derivatives on cancer cell lines (HepG2, HCT116, and MCF7) using the Sulforhodamine B (SRB) assay. The results indicated that many derivatives exhibited significant cytotoxic effects with IC50 values lower than standard chemotherapeutics like doxorubicin .
The mechanism of action for these compounds often involves the inhibition of key signaling pathways such as EGFR and modulation of apoptosis-related proteins (Bax and Bcl-2) .
Neuropharmacological Activity
In addition to anticancer effects, compounds similar to this compound have shown promise in neuropharmacology. For example, a recent study identified novel D3 dopamine receptor agonists that may influence dopaminergic signaling pathways relevant for treating conditions like Parkinson's disease . This suggests that the compound could also be explored for potential neuroprotective effects.
Case Studies
A notable case study involved testing a related compound in a mouse model where it demonstrated significant immune modulation by enhancing splenocyte activity against PD-L1 interactions . This highlights the potential for therapeutic applications beyond traditional cancer treatment.
Q & A
Q. What are the key steps and methodological considerations for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the hydroxyethyl-thiophene core. Palladium-catalyzed cross-coupling reactions are employed to introduce thiophene substituents (2- and 3-yl positions). The benzo[d][1,3]dioxole-5-carboxamide moiety is attached via amide coupling using carbodiimide-based activating agents (e.g., EDC/HOBt). Critical purification steps include flash column chromatography with gradients of ethyl acetate/hexane and recrystallization from ethanol to achieve >95% purity .
Q. How is the structural identity and purity of the compound validated?
- Nuclear Magnetic Resonance (NMR): H and C NMR are used to confirm the positions of thiophene substituents, hydroxyethyl group, and benzodioxole-carboxamide linkage. Aromatic proton signals in the δ 6.5–7.5 ppm range are characteristic of thiophene and benzodioxole moieties .
- Mass Spectrometry (MS): High-resolution ESI-MS provides molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 454.08 for CHNOS) .
- X-ray Crystallography: Single-crystal analysis resolves stereochemistry at the hydroxyethyl center and confirms dihedral angles between aromatic rings .
Q. What physicochemical properties are critical for experimental design?
Key properties include:
- Solubility: Limited aqueous solubility (≤0.1 mg/mL in water); requires DMSO or ethanol for biological assays .
- Melting Point: Typically 180–185°C (DSC).
- Stability: Susceptible to oxidation at the hydroxy group; storage under inert atmosphere (N) at −20°C is recommended .
Advanced Research Questions
Q. How do structural modifications (e.g., thiophene positioning) influence bioactivity?
Comparative studies using analogs show that dual thiophene substitution (2- and 3-yl) enhances π-stacking with biological targets (e.g., DNA topoisomerases) compared to single-thiophene derivatives. Methods include:
- Molecular Docking: Simulations using AutoDock Vina to assess binding affinity differences in enzyme active sites .
- Bioactivity Assays: IC comparisons against cancer cell lines (e.g., MCF-7, HeLa) reveal 2–3-fold higher potency for the dual-thiophene variant .
Q. What mechanistic pathways underlie its reported antitumor activity?
The compound induces apoptosis via:
- Mitochondrial Pathway: Caspase-9 activation (measured via fluorogenic substrates) and cytochrome c release (western blot) .
- Reactive Oxygen Species (ROS): Flow cytometry with DCFH-DA staining shows ROS elevation in treated cells . Contrasting studies note divergent IC values (e.g., 2.1 μM vs. 8.7 μM in HepG2), attributed to variations in cell permeability or assay conditions (e.g., serum concentration) .
Q. How can researchers reconcile contradictory bioactivity data across studies?
Orthogonal validation strategies are recommended:
- Dose-Response Repetition: Test multiple batches under standardized conditions (e.g., 10% FBS in DMEM).
- Target Engagement Assays: Use SPR (surface plasmon resonance) to directly measure binding kinetics to proposed targets (e.g., kinases) .
- Metabolite Profiling: LC-MS/MS to rule out degradation products interfering with assays .
Q. What strategies optimize stability during long-term biological assays?
- Degradation Studies: Accelerated stability testing via HPLC under stress conditions (40°C/75% RH) identifies oxidation as the primary degradation pathway .
- Formulation Additives: Antioxidants (e.g., 0.1% ascorbic acid) in cell culture media reduce compound degradation by 50% over 72 hours .
Methodological Tables
Table 1. Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiophene Coupling | Pd(PPh), KCO, DMF, 80°C | 65 | 90% |
| Amide Formation | EDC, HOBt, DCM, RT | 78 | 95% |
| Purification | Ethanol recrystallization | 85 | 99% |
Table 2. Bioactivity Comparison (Selected Cell Lines)
| Cell Line | IC (μM) | Assay Duration | Reference |
|---|---|---|---|
| MCF-7 | 1.8 ± 0.3 | 48 h | |
| HeLa | 2.4 ± 0.5 | 72 h | |
| HepG2 | 8.7 ± 1.2 | 48 h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
